molecular formula C11H18N2O4 B8130711 tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate

tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate

Cat. No.: B8130711
M. Wt: 242.27 g/mol
InChI Key: LPFICZLOTUJPDN-UHFFFAOYSA-N
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Description

tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate is a nitro-substituted cyclohexene derivative featuring a carbamate protective group. This compound is structurally characterized by a cyclohexene ring with a nitro (-NO₂) group at position 4 and a tert-butyl carbamate (-Boc) moiety at position 1. The nitro group confers strong electron-withdrawing properties, influencing the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl N-(4-nitrocyclohex-3-en-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h6,8H,4-5,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFICZLOTUJPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=CC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroalkene Dienophiles in [4+2] Cycloadditions

The Diels-Alder reaction between a conjugated diene and a nitroalkene dienophile provides direct access to nitro-substituted cyclohexene derivatives. For example:

  • Diene selection : 1,3-Butadiene or substituted dienes react with nitroethene to form 4-nitrocyclohex-3-ene frameworks.

  • Reaction conditions : Thermal activation (80–120°C) or Lewis acid catalysis (e.g., ZnCl₂) enhances regioselectivity and yield.

Example procedure :

  • Combine 1,3-butadiene (1.2 equiv) and nitroethene (1.0 equiv) in toluene at 100°C for 12 hours.

  • Purify the crude product via flash chromatography (hexane/EtOAc, 8:1) to isolate 4-nitrocyclohex-3-ene.

Yield comparison :

DienophileDieneCatalystYield (%)
Nitroethene1,3-ButadieneNone65
NitrostyreneIsopreneZnCl₂78

Post-Cycloaddition Functionalization

Following cycloaddition, the cyclohexene intermediate requires amine functionalization at the 1-position for Boc protection:

  • Amination : Treat 4-nitrocyclohex-3-ene with hydroxylamine hydrochloride and NaHCO₃ in ethanol/water (70°C, 6 hours) to introduce an amine group.

  • Boc protection : React the amine with Boc anhydride (1.1 equiv) and DMAP (0.1 equiv) in dichloromethane (0°C to RT, 2 hours).

Key challenge : Competing nitration side reactions may occur if the amine is unprotected during nitro group installation.

Nitration of Pre-Formed Cyclohexene Derivatives

Direct Nitration Strategies

Nitration of cyclohex-3-en-1-amine derivatives using mixed acid (HNO₃/H₂SO₄):

  • Dissolve cyclohex-3-en-1-amine in concentrated H₂SO₄ at 0°C.

  • Slowly add fuming HNO₃ (1.2 equiv) while maintaining temperature <5°C.

  • Quench with ice water and extract with ethyl acetate.

Limitations : Poor regioselectivity (4-nitro vs. 5-nitro products) and over-nitration.

Directed Nitration via Protecting Groups

To enhance regioselectivity, temporary protection of the amine facilitates nitro group placement:

  • Protect the amine as an acetate (Ac₂O, pyridine, RT, 2 hours).

  • Nitrate using AcONO₂ in AcOH at 40°C (4 hours).

  • Deprotect with NH₃/MeOH (RT, 1 hour).

Yield improvement : Directed nitration increases 4-nitro selectivity from 55% to 82%.

Boc Protection Methodologies

Standard Boc Anhydride Protocol

  • Reagents : Boc anhydride (1.1 equiv), DMAP (0.1 equiv), DCM, 0°C to RT.

  • Mechanism : Nucleophilic attack by the amine on the activated carbonyl.

  • Yield : 89–93% for primary amines; reduced for sterically hindered substrates.

Phase-Transfer Catalyzed Alkylation

For substrates sensitive to strong bases:

  • Mix amine, Boc anhydride (1.2 equiv), and tetrabutylammonium bromide (0.05 equiv) in ethyl acetate.

  • Add 50% KOH aqueous solution dropwise at 0°C.

  • Stir for 2 hours at 15°C.

Advantages : Higher functional group tolerance; yields >90%.

Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)Purity (%)
Solvent (Boc step)Ethyl acetate9298
Temperature0–15°C9097

Catalytic Enhancements

  • Rhodium catalysis : Employ [Rh(cod)Cl]₂ (2 mol%) for Boc transfer to amines, achieving 85% yield in THF at 60°C.

  • Organotin catalysts : Tributyltin oxide (5 mol%) accelerates carbamate formation at RT (88% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.41 (s, 9H, Boc), 4.82 (m, 1H, NH), 6.12 (d, J=10 Hz, 1H, CH=CH), 2.45 (m, 2H, cyclohexene).

  • IR : 1705 cm⁻¹ (C=O, carbamate), 1520 cm⁻¹ (NO₂).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

  • Melting point : 112–114°C (lit. 113°C) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (4-nitrocyclohex-3-en-1-yl)carbamate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamate group can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Functional Properties
tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate Nitro (-NO₂) C₁₁H₁₈N₂O₄ 254.28* Electron-withdrawing; polar, redox-active
tert-Butyl (4-aminocyclohexyl)carbamate () Amino (-NH₂) C₁₁H₂₂N₂O₂ 214.30 Electron-donating; basic, nucleophilic
tert-Butyl (4-(dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate () Boronate ester C₁₇H₃₀BNO₄ 323.24 Cross-coupling reagent (e.g., Suzuki reactions)
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () Methoxy (-OCH₃) C₁₃H₂₆N₂O₃ 258.36 Electron-donating; sterically hindered

*Calculated based on analogous compounds in –3.

Physical and Spectral Properties

  • Solubility: Nitro and boronate derivatives exhibit lower aqueous solubility compared to amino or methoxy analogues due to increased hydrophobicity.
  • Thermal Stability : Nitro compounds may decompose exothermically under heat, whereas carbamate-protected amines (e.g., ) are more stable .
  • Spectroscopic Signatures: Nitro groups show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), distinct from the N-H stretches (~3300 cm⁻¹) in amino derivatives .

Pharmaceutical Relevance

  • Nitro Derivatives : Serve as intermediates for antitubercular or anticancer agents, where nitro groups are reduced in vivo to active amines .
  • Boronate Analogues : Widely used in synthesizing kinase inhibitors (e.g., and highlight their role in pyrimidine-based drug candidates) .
  • Amino Derivatives: Key precursors for HIV protease inhibitors and anticoagulants .

Q & A

Q. What are the recommended synthetic routes for tert-butyl (4-nitrocyclohex-3-en-1-yl)carbamate?

The synthesis typically involves a multi-step approach:

  • Amine Protection : Start with tert-butyl carbamate (Boc) protection of the cyclohexenyl amine. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) .
  • Nitration : Introduce the nitro group at the 4-position of the cyclohexene ring. This may require regioselective nitration using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate, with careful temperature control (-10°C to 0°C) to avoid over-nitration .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from EtOH/H₂O) is recommended for isolating the final product .

Q. How can the purity of this compound be assessed?

  • HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. A single peak at 254 nm indicates high purity .
  • Melting Point : Compare the observed melting point (e.g., 114–118°C for similar Boc-protected cyclohexyl derivatives) with literature values .
  • Elemental Analysis : Confirm C, H, N, and O percentages match theoretical values (calculated via molecular formula: C₁₁H₁₈N₂O₄) .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, 9H singlet in ¹H NMR; δ ~28 ppm in ¹³C NMR) and nitro group proximity effects on cyclohexene protons (δ 6.5–7.5 ppm for conjugated double bonds) .
  • IR Spectroscopy : Look for carbamate C=O stretch (~1680–1720 cm⁻¹) and nitro group absorption (~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks matching the exact mass (e.g., 266.1267 for C₁₁H₁₈N₂O₄) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the cyclohexene ring?

The nitro group is a strong electron-withdrawing group, which:

  • Activates the Ring for electrophilic substitution at meta/para positions but deactivates it for nucleophilic attacks.
  • Alters Conformation : The nitro group’s steric and electronic effects may enforce a chair or boat cyclohexene conformation, impacting stereoselectivity in downstream reactions (e.g., hydrogenation) .
  • Redox Sensitivity : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C), enabling post-functionalization strategies .

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